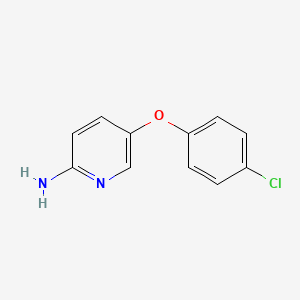

5-(4-Chlorophenoxy)pyridin-2-amine

Description

Research Significance of Substituted Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds in organic chemistry, recognized for their presence in a vast array of biologically active molecules and functional materials. nih.gov These six-membered aromatic rings containing a nitrogen atom are indispensable in medicinal chemistry and drug design. nih.gov The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.gov

The utility of pyridine derivatives stems from their unique electronic properties and the versatility with which they can be functionalized. The nitrogen atom in the pyridine ring imparts a dipole moment and influences the reactivity of the ring, making it susceptible to various chemical transformations. nih.gov Chemists can modify the pyridine ring through electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.govacs.org This adaptability has led to the synthesis of large libraries of substituted pyridines for screening in drug discovery and materials science. organic-chemistry.org

Strategic Importance of Phenoxy and Amino Functional Groups in Molecular Design

Functional groups are specific arrangements of atoms within a molecule that determine its chemical properties and reactivity. reachemchemicals.combiotech-asia.org The phenoxy and amino groups are particularly significant in the design of bioactive molecules.

The phenoxy group , consisting of a phenyl ring attached to an oxygen atom, is a key pharmacophore in many drugs. nih.gov Its presence can be crucial for biological activity, often contributing to interactions with biological targets through π–π stacking and hydrogen bonding. nih.gov The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in active compounds. nih.gov

The amino group (-NH2) is another cornerstone of medicinal chemistry. researchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as its basicity, allows it to participate in crucial interactions with biological receptors. researchgate.net The 2-aminopyridine (B139424) structure, in particular, is considered a safer alternative to aniline (B41778) in drug design due to a reduced potential for metabolic oxidation to toxic species. nih.gov

Structural Framework of 5-(4-Chlorophenoxy)pyridin-2-amine within Advanced Chemical Research

The presence of the chlorine atom on the phenoxy ring further modifies the electronic character of the molecule, potentially enhancing its interaction with specific biological targets. nih.gov The relative positions of the amino and phenoxy groups can also lead to intramolecular interactions that affect the compound's conformation and reactivity.

Comparative Analysis of Related Pyridine-Based Chemotypes in Academic Literature

The study of this compound is enriched by comparing it to other pyridine-based chemotypes. The vast landscape of pyridine chemistry offers numerous examples for comparative analysis, each with distinct properties and applications.

| Chemotype | Key Structural Features | Notable Applications/Research Interest |

| 2-Aminopyridine | A pyridine ring with an amino group at the 2-position. nih.gov | A fundamental building block in the synthesis of pharmaceuticals and agrochemicals. google.com |

| 4-Aminopyridine | A pyridine ring with an amino group at the 4-position. | Investigated for its pharmacological properties. |

| 2-Chloropyridine | A pyridine ring with a chlorine atom at the 2-position. | A versatile intermediate in organic synthesis, often used to introduce other functional groups. |

| Sorafenib | A complex molecule containing a pyridine ring, a urea (B33335) linker, and a substituted phenyl ring. | An approved anticancer drug that inhibits multiple kinases. mdpi.com |

| Axitinib | Another multi-ring structure featuring a substituted pyridine. | A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in cancer therapy. mdpi.com |

| 4-Amino-2-(trifluoromethyl)pyridine | A pyridine core with an amine group at the 4-position and a trifluoromethyl group at the 2-position. ossila.com | A building block for active pharmaceutical ingredients, including RAF inhibitors for cancer treatment. ossila.com |

This comparative analysis highlights the modularity of pyridine chemistry. By strategically varying the substituents on the pyridine ring, chemists can fine-tune the properties of the resulting molecules for specific applications, ranging from fundamental research to the development of life-saving drugs. The specific combination of a 4-chlorophenoxy and an amino group on the pyridine scaffold of this compound makes it a distinct entity worthy of focused investigation within this broader chemical context.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKWABGIWYZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 4 Chlorophenoxy Pyridin 2 Amine

Retrosynthetic Analysis of 5-(4-Chlorophenoxy)pyridin-2-amine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the primary disconnection points are the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) amine bond.

The most logical disconnection is the C-O bond of the diaryl ether, which is a common strategy for such compounds. amazonaws.com This leads to two primary synthons: a 2-aminopyridin-5-yloxy anion and a 4-chlorophenyl cation, or alternatively, a 5-halo-pyridin-2-amine and a 4-chlorophenoxide. These synthons correspond to the following synthetic equivalents (starting materials):

Route A: 2-Amino-5-hydroxypyridine (B112774) and an activated 4-chlorophenyl halide (e.g., 1-chloro-4-fluorobenzene).

Route B: A 5-halopyridin-2-amine (where the halogen is typically Br or I) and 4-chlorophenol.

A secondary, less common disconnection could involve the C-N bond. This would suggest a pathway starting from 2-halo-5-(4-chlorophenoxy)pyridine and an ammonia (B1221849) equivalent. This analysis forms the basis for selecting appropriate starting materials and designing synthetic routes.

Precursor Synthesis and Strategic Starting Material Selection

The choice of starting materials is crucial for an efficient synthesis. Based on the retrosynthetic analysis, the key precursors are substituted pyridines and a chlorophenol derivative.

2-Amino-5-hydroxypyridine: This precursor can be synthesized through various methods. One approach involves a four-step sequence starting from 2-amino-5-bromopyridine. The process includes protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired product. asianpubs.orgresearchgate.net Another method utilizes 2-aminopyridine (B139424), which undergoes nitration followed by a diazotization reaction to produce 2-hydroxy-5-nitropyridine, a related precursor. google.com

5-Halopyridin-2-amines: Compounds like 2-amino-5-bromopyridine or 2-amino-5-iodopyridine are common starting materials. The synthesis of 2-amino-5-bromopyridine can be achieved by the bromination of 2-aminopyridine. However, this reaction can produce dibrominated byproducts, necessitating careful control of conditions to ensure good yield and selectivity. googleapis.com Protecting the 2-amino group before halogenation can improve the yield of the desired 5-halo product. googleapis.com

4-Chlorophenol and its Derivatives: 4-Chlorophenol is a readily available commercial chemical. For reactions requiring a more reactive phenyl component, 1-chloro-4-fluorobenzene is a suitable choice, as the fluorine atom is a better leaving group in nucleophilic aromatic substitution reactions. chemicalbook.com

Direct Synthesis Routes to this compound

The construction of the diaryl ether linkage is the key step in synthesizing the target molecule. This can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-O ether bond. In this approach, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups.

One viable SNAr pathway involves the reaction of 2-amino-5-hydroxypyridine with an activated aryl halide like 1-chloro-4-fluorobenzene. The hydroxyl group of the pyridine (B92270) is deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form a more potent nucleophile, which then displaces the fluoride from the chlorofluorobenzene. The reactivity of halopyridines in SNAr reactions can be significantly enhanced by using microwave irradiation, which dramatically reduces reaction times. sci-hub.se

Alternatively, the reaction can be performed between a 5-halopyridin-2-amine and 4-chlorophenol in the presence of a strong base. The phenoxide, generated in situ, acts as the nucleophile to displace the halide from the pyridine ring. The choice of solvent is critical, with polar aprotic solvents like DMSO, DMF, or NMP being preferred. sci-hub.se

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Ref |

| 2-Amino-5-hydroxypyridine | 1-Chloro-4-fluorobenzene | K₂CO₃ | DMF | Heat | This compound | N/A |

| 2-Amino-5-bromopyridine | 4-Chlorophenol | NaH | DMSO | Heat | This compound | N/A |

This table represents plausible reaction conditions based on general principles of SNAr reactions.

When SNAr reactions are sluggish due to low reactivity of the substrates, transition metal catalysis offers a powerful alternative. acsgcipr.org

Ullmann-type Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org This reaction typically involves coupling an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve reacting 2-amino-5-bromopyridine or 2-amino-5-iodopyridine with 4-chlorophenol. Modern Ullmann reactions often employ soluble copper(I) salts (e.g., CuI) with ligands such as 1,10-phenanthroline or 1,2-diols to facilitate the reaction under milder conditions. wikipedia.orgrsc.org

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig reaction, initially developed for C-N bond formation, has been extended to the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This method offers advantages such as higher functional group tolerance and often milder reaction conditions compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and reductive elimination to yield the ether product. A typical catalyst system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos). wikipedia.org

| Coupling Reaction | Aryl Halide | Nucleophile | Catalyst | Ligand | Base | Solvent |

| Ullmann-type | 2-Amino-5-iodopyridine | 4-Chlorophenol | CuI | 1,2-Diol | K₃PO₄ | Toluene |

| Buchwald-Hartwig | 2-Amino-5-bromopyridine | 4-Chlorophenol | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |

This table illustrates representative catalyst systems for Ullmann and Buchwald-Hartwig C-O coupling reactions.

Besides the mainstream Ullmann and Buchwald-Hartwig reactions, other methodologies can be considered. For instance, nickel-catalyzed cross-coupling reactions have emerged as a more economical alternative to palladium-based systems for certain C-O bond formations. These reactions often require specific ligand systems to achieve high efficiency.

Another strategic approach involves forming the C-N bond as the final step. This would require the synthesis of 2-bromo-5-(4-chlorophenoxy)pyridine as an intermediate. This intermediate could then undergo a Buchwald-Hartwig amination with an ammonia equivalent to install the 2-amino group. wikipedia.org This route can be particularly useful if the direct coupling with 2-amino-5-halopyridines proves to be low-yielding due to catalyst inhibition by the free amino group.

Optimization of Reaction Conditions and Process Parameters for Scalability

Optimizing reaction conditions is essential for transitioning a synthetic route from laboratory scale to industrial production. unimi.it Key parameters for optimization include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.

For metal-catalyzed reactions, screening different ligands is often the first step to improving yield and reaction rate. The choice of base is also critical; for instance, while strong bases like NaOt-Bu can lead to high reaction rates in Buchwald-Hartwig couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may offer better tolerance for sensitive functional groups. libretexts.org

Microwave-assisted synthesis has been shown to be an effective method for optimizing Ullmann-type reactions. A study on the condensation of 2-aminopyridines with 2-chlorobenzoic acids demonstrated that reaction times could be reduced from hours to minutes with improved yields. researchgate.net The optimization involved screening different microwave power levels and reaction durations.

The following table shows the effect of reaction time and microwave power on the yield of a model Ullmann condensation reaction, highlighting the potential for significant process optimization. researchgate.net

| Time (minutes) | 240 W | 400 W | 570 W | 800 W |

| 2 | 56% | 76% | 68% | 50% |

| 3 | 71% | 84% | 75% | 36% |

| 4 | 83% | 90% | 73% | 28% |

| 5 | 85% | 88% | 60% | — |

| 6 | 90% | 80% | 52% | — |

| 7 | 86% | 68% | 36% | — |

Adapted from a study on a related Ullmann condensation to illustrate optimization principles. researchgate.net

For large-scale synthesis, factors such as cost of materials, ease of product isolation, and purification become paramount. Developing a "one-pot" or "telescoped" process, where intermediates are not isolated, can significantly improve efficiency and reduce waste. unimi.it The selection of a robust and chromatography-free purification method, such as crystallization, is also a key consideration for scalable production. unimi.it

Principles of Sustainable Synthesis and Green Chemistry in this compound Production

The production of specialty chemicals such as this compound is increasingly scrutinized through the lens of sustainable synthesis and green chemistry. These principles aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. The application of green chemistry to the synthesis of this compound focuses on several key areas, including the choice of solvents, reagents, and reaction conditions.

A primary consideration in the green synthesis of pyridine derivatives is the use of environmentally benign solvents. nih.govijarsct.co.in Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include water, supercritical fluids, ionic liquids, and bio-derived solvents like ethanol or 2-methyltetrahydrofuran (2-MeTHF). nih.gov For the synthesis of this compound, exploring aqueous-phase reactions or solvent-free conditions could significantly reduce the environmental footprint. ijarsct.co.inresearchgate.net

Another core principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. rasayanjournal.co.in Synthetic routes that proceed via cascade or one-pot reactions are advantageous as they reduce the number of purification steps, thereby minimizing solvent use and waste generation. nih.gov For instance, a one-pot, four-component reaction for the synthesis of other pyridine derivatives has been shown to be an efficient and environmentally friendly approach. nih.gov

The use of renewable resources and the development of biodegradable products are also central to green chemistry. ijarsct.co.in While the starting materials for this compound are typically derived from petrochemical feedstocks, research into bio-based routes for producing pyridine and phenol precursors is an active area of investigation.

Furthermore, energy efficiency is a critical aspect of sustainable synthesis. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govrasayanjournal.co.in The application of microwave irradiation to the key bond-forming reactions in the synthesis of this compound could offer significant environmental and economic benefits.

The following table summarizes the application of green chemistry principles to the synthesis of pyridine derivatives, which are applicable to the production of this compound.

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential for this compound Synthesis |

| Waste Prevention | One-pot and multicomponent reactions to reduce intermediate isolation and purification steps. nih.gov | A streamlined synthesis with fewer steps would minimize waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Choosing reactions like addition and cycloaddition over substitution reactions where possible. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and avoidance of hazardous solvents. rasayanjournal.co.in | Replacing hazardous solvents with greener alternatives like water or bio-solvents. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule. | N/A |

| Safer Solvents and Auxiliaries | Utilization of water, supercritical CO2, ionic liquids, or solvent-free conditions. ijarsct.co.inrasayanjournal.co.in | Performing coupling reactions in greener solvents or under solvent-free microwave conditions. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov | Microwave-assisted Ullmann or Buchwald-Hartwig coupling reactions. |

| Use of Renewable Feedstocks | Exploring bio-based routes to pyridine and phenol precursors. ijarsct.co.in | Long-term goal to move away from petrochemical-based starting materials. |

| Reduce Derivatives | Avoiding the use of protecting groups to minimize synthetic steps. | A synthetic strategy that does not require protection and deprotection of the amine or other functional groups. |

| Catalysis | Use of catalytic reagents in place of stoichiometric reagents. | Employing catalytic amounts of palladium or copper for the C-N and C-O bond formations. |

| Design for Degradation | Not directly applicable to the synthesis of a specific target molecule. | N/A |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of byproducts. | Utilizing spectroscopic techniques to monitor reaction progress and minimize side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. | Avoiding highly reactive or unstable intermediates and reagents. |

Catalytic Systems Employed in the Synthesis of this compound

The synthesis of this compound relies heavily on the use of advanced catalytic systems to efficiently construct the key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The development of these catalysts has been crucial in overcoming the limitations of traditional methods, which often require harsh reaction conditions and stoichiometric amounts of reagents.

Palladium-catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is a likely candidate for the amination step in the synthesis of this compound. wikipedia.orglibretexts.org This reaction utilizes a palladium catalyst in the presence of a suitable phosphine ligand and a base to couple an aryl halide or triflate with an amine. wikipedia.orgyoutube.com

For the synthesis of the target molecule, a potential route would involve the coupling of a 5-(4-chlorophenoxy)pyridin-2-yl halide (or triflate) with an ammonia equivalent or a protected amine. acsgcipr.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often highly effective in promoting the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. youtube.com

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, displacing one of the original ligands.

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

The table below lists some common palladium catalysts and ligands used in Buchwald-Hartwig amination reactions.

| Catalyst Precursor | Ligand | Base | Typical Solvents |

| Pd(OAc)2, Pd2(dba)3 | XPhos, SPhos, BrettPhos, RuPhos | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane, THF |

| [PdCl(allyl)]2 | BINAP, dppf | NaOtBu, LiHMDS | Toluene, DMF |

Copper-catalyzed Cross-Coupling Reactions (Ullmann Condensation and Goldberg Reaction):

The Ullmann condensation is another important method for forming C-O and C-N bonds, utilizing a copper catalyst. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-accelerated copper-catalyzed reactions has allowed for milder reaction conditions and broader substrate scope.

For the synthesis of this compound, an Ullmann-type reaction could be employed for the formation of the ether linkage. This would involve the coupling of a 5-halopyridin-2-amine with 4-chlorophenol in the presence of a copper catalyst and a base. nih.gov Alternatively, the Goldberg reaction, a variation of the Ullmann condensation, could be used to form the C-N bond by coupling 5-(4-chlorophenoxy)-2-halopyridine with an amine. wikipedia.org

Common ligands for modern Ullmann-type reactions include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids. nih.gov These ligands stabilize the copper catalyst and facilitate the catalytic cycle.

The following table provides examples of catalytic systems used in Ullmann-type reactions.

| Copper Source | Ligand | Base | Typical Solvents |

| CuI, Cu2O, Cu(OAc)2 | 1,10-Phenanthroline, DMEDA | K2CO3, Cs2CO3, K3PO4 | DMF, DMSO, Pyridine |

| Cu(acac)2 | N,N-dimethylglycine | K2CO3, Cs2CO3 | Dioxane, Toluene |

The choice between a palladium- or copper-based catalytic system would depend on the specific synthetic route chosen, the nature of the starting materials, and the desired reaction conditions. Both methodologies offer powerful tools for the efficient synthesis of this compound.

Chemical Transformations and Derivatization Strategies of 5 4 Chlorophenoxy Pyridin 2 Amine

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom in 5-(4-Chlorophenoxy)pyridin-2-amine

The pyridine nitrogen in this compound, analogous to other pyridine derivatives, possesses a lone pair of electrons in an sp2 hybrid orbital, which is not involved in the aromatic π-system. gcwgandhinagar.comimperial.ac.uk This lone pair is responsible for the basic properties of the molecule and its ability to act as a nucleophile. gcwgandhinagar.comimperial.ac.uk

The electron-withdrawing nature of the nitrogen atom reduces the electron density of the carbon atoms in the ring, making pyridine less reactive towards electrophilic aromatic substitution compared to benzene (B151609). gcwgandhinagar.comlibretexts.org Conversely, this electronic characteristic renders the pyridine ring more susceptible to nucleophilic attack. gcwgandhinagar.comimperial.ac.uk

Key reactions involving the pyridine nitrogen include:

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk The resulting N-oxide can then serve as a precursor for further functionalization.

Quaternization: The nitrogen atom readily reacts with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. gcwgandhinagar.comnih.gov This reaction introduces a positive charge on the nitrogen and can significantly alter the reactivity of the pyridine ring, often making it more susceptible to nucleophilic attack. imperial.ac.ukgoogle.com The quaternization reaction is influenced by steric hindrance and the nature of the alkylating agent. nih.gov

Transformations Involving the Primary Amine Functionality

The primary amine group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of new molecular frameworks.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated or sulfonylated.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a common strategy for creating more complex molecular structures.

Sulfonylation: Similarly, reaction with sulfonyl chlorides affords sulfonamides. d-nb.info Amine-free sulfonylation methods have also been developed using catalysts like 4-methylpyridine (B42270) N-oxide in the presence of molecular sieves, offering a mild alternative for base-sensitive substrates. organic-chemistry.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetyl chloride | N-(5-(4-Chlorophenoxy)pyridin-2-yl)acetamide |

| This compound | Benzenesulfonyl chloride | N-(5-(4-Chlorophenoxy)pyridin-2-yl)benzenesulfonamide |

This table presents hypothetical reaction products for illustrative purposes.

Alkylation Reactions (N-Alkylation)

The primary amine can undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. latech.edu Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary amines. organic-chemistry.org

Table 2: N-Alkylation and Reductive Amination Reactions

| Reactant 1 | Reactant 2 | Reducing Agent (if applicable) | Product |

| This compound | Methyl iodide | N/A | N-Methyl-5-(4-chlorophenoxy)pyridin-2-amine |

| This compound | Acetone | Sodium triacetoxyborohydride | N-Isopropyl-5-(4-chlorophenoxy)pyridin-2-amine |

This table presents hypothetical reaction products for illustrative purposes.

Diazotization and Subsequent Synthetic Manipulations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. iitk.ac.inbyjus.com This reaction is typically performed by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. iitk.ac.inorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions:

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gattermann Reaction: Similar to the Sandmeyer reaction, but uses copper powder and the corresponding acid.

Replacement by Hydroxyl Group: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol (B47542).

Azo Coupling: Diazonium salts can react with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored dyes. researchgate.net

Table 3: Synthetic Manipulations via Diazotization

| Diazonium Salt of this compound | Reagent | Product |

| [5-(4-Chlorophenoxy)pyridin-2-yl]diazonium chloride | Copper(I) bromide | 2-Bromo-5-(4-chlorophenoxy)pyridine |

| [5-(4-Chlorophenoxy)pyridin-2-yl]diazonium chloride | Potassium iodide | 5-(4-Chlorophenoxy)-2-iodopyridine |

| [5-(4-Chlorophenoxy)pyridin-2-yl]diazonium chloride | Phenol | 2-(4-Hydroxyphenylazo)-5-(4-chlorophenoxy)pyridine |

This table presents hypothetical reaction products for illustrative purposes.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. wikipedia.org The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. wikipedia.org

Table 4: Imine Formation via Condensation with Carbonyls

| Reactant 1 | Reactant 2 | Product (Imine) |

| This compound | Benzaldehyde | N-Benzylidene-5-(4-chlorophenoxy)pyridin-2-amine |

| This compound | Cyclohexanone | N-(Cyclohexylidene)-5-(4-chlorophenoxy)pyridin-2-amine |

This table presents hypothetical reaction products for illustrative purposes.

Formation of Heterocyclic Rings via Amine Reactivity

The primary amine functionality is a crucial building block for the synthesis of various fused heterocyclic ring systems. These reactions often involve condensation with bifunctional reagents. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) or other heterocyclic rings. The specific outcome depends on the nature of the second reactant and the reaction conditions. The synthesis of chromeno[2,3-b]pyridines, for example, can be achieved through multi-component reactions involving aminopyridines. researchgate.net Similarly, the amine group can be utilized in the construction of imidazopyridines and other fused nitrogen-containing heterocycles. researchgate.netresearchgate.net

Modifications and Functionalization of the Phenoxy Moiety

The chlorophenyl group of this compound offers several avenues for chemical modification, including electrophilic and nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the context of the chlorophenyl moiety of this compound, the directing effects of the existing substituents, the chlorine atom and the pyridinoxy group, are critical. The chlorine atom is a deactivating, ortho-, para-director, while the oxygen of the ether linkage is an activating, ortho-, para-director.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. fiveable.me The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: The introduction of additional halogen atoms (e.g., Br, Cl) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. mnstate.edumasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. fiveable.me Friedel-Crafts acylation, followed by reduction, is a common method for introducing alkyl groups while avoiding the carbocation rearrangements often seen in direct alkylation. mnstate.edu

The regioselectivity of these reactions will be influenced by the combined electronic and steric effects of the substituents on the chlorophenyl ring.

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom on the phenoxy ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. nih.gov While the pyridine ring itself is electron-withdrawing, its effect on the phenoxy ring is transmitted through the ether linkage. The reaction typically requires strong nucleophiles and often harsh reaction conditions, such as high temperatures. youtube.com

Common nucleophiles used in SNAr reactions include:

Amines

Alkoxides

Thiolates

The success of SNAr at this position allows for the introduction of a wide range of functional groups, significantly diversifying the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions on the Chlorophenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgtcichemicals.com The chlorine atom on the phenoxy ring can serve as a handle for various coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. uwindsor.ca

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions are often characterized by their high functional group tolerance and mild reaction conditions, making them highly valuable in complex molecule synthesis. tcichemicals.com

Functionalization at Other Positions of the Pyridine Ring

The pyridine ring of this compound also presents opportunities for functionalization. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. wikipedia.orgyoutube.com However, the presence of the activating amino group at the 2-position can influence the regioselectivity of such reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. youtube.comvaia.comstackexchange.com Halogenation of the pyridine ring, followed by nucleophilic substitution or cross-coupling reactions, can provide access to a variety of derivatives. For instance, the introduction of a halogen at the 3- or 4-position would enable further derivatization through palladium-catalyzed reactions.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Achieving selectivity is a critical aspect of synthesizing derivatives of this compound.

Chemoselectivity: Involves the selective reaction of one functional group in the presence of others. For example, during palladium-catalyzed cross-coupling, the choice of catalyst and reaction conditions can allow for selective reaction at the C-Cl bond of the phenoxy ring without affecting other potentially reactive sites.

Regioselectivity: Concerns the position at which a reaction occurs. In electrophilic aromatic substitution on the chlorophenyl ring, the interplay of the directing effects of the chlorine and pyridinoxy substituents will determine the position of the incoming electrophile. nih.gov Similarly, the regioselectivity of reactions on the pyridine ring is governed by the electronic properties of the ring and its substituents. stackexchange.com

Stereoselectivity: While the parent molecule is achiral, the introduction of chiral centers through derivatization reactions would require control over stereoselectivity. This can be achieved using chiral reagents, catalysts, or auxiliaries.

Careful selection of reagents, catalysts, and reaction conditions is essential to control the outcome of derivatization reactions and obtain the desired products with high selectivity. nih.gov

Synthesis of Advanced Intermediates and Complex Molecular Scaffolds

This compound serves as a valuable starting material for the synthesis of more complex molecules. The derivatization strategies discussed above can be employed in a sequential manner to build intricate molecular architectures.

For example, a palladium-catalyzed cross-coupling reaction on the chlorophenyl ring could be followed by a nucleophilic substitution on a newly introduced functional group on the pyridine ring. This iterative approach allows for the systematic construction of complex scaffolds with potential applications in various fields of chemical research. The synthesis of such advanced intermediates often involves multi-step reaction sequences that require careful planning and execution. nih.govurfu.ru

Spectroscopic Characterization Methodologies for 5 4 Chlorophenoxy Pyridin 2 Amine and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 5-(4-chlorophenoxy)pyridin-2-amine. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Key functional group vibrations for aminopyridines and related structures include:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com For 2-aminopyridine (B139424), these have been observed experimentally around 3442 and 3300 cm⁻¹. tsijournals.com

N-H Bending: The N-H scissoring vibration for 2-aminopyridine appears around 1617-1628 cm⁻¹. tsijournals.com

C-N Stretching: The stretching of the ring carbon-nitrogen bond in aromatic amines is expected in the 1260-1330 cm⁻¹ range. tsijournals.com

Pyridine (B92270) Ring Vibrations: The pyridine ring itself exhibits a set of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations in pyridine rings are typically found around 1580-1590 cm⁻¹. researchgate.net

C-O-C Stretching: The ether linkage (phenoxy group) will show characteristic asymmetric and symmetric C-O-C stretching bands.

C-Cl Stretching: The presence of the chlorophenyl group is confirmed by a C-Cl stretching vibration, typically observed in the fingerprint region.

A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of all observed bands to specific vibrational modes. nih.govnih.govq-chem.com This detailed analysis provides a comprehensive understanding of the molecule's vibrational framework.

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3200 - 3500 | wpmucdn.com |

| Amino (N-H) | Scissoring (Bending) | ~1600 - 1650 | tsijournals.com |

| Pyridine Ring | C=N and C=C Stretching | ~1580 - 1590 | researchgate.net |

| Aryl Ether (C-O-C) | Asymmetric Stretching | ~1200 - 1275 | |

| Aryl Ether (C-O-C) | Symmetric Stretching | ~1020 - 1075 | |

| Chloro-aromatic (C-Cl) | Stretching | ~1000 - 1100 | |

| Aromatic C-H | Stretching | ~3000 - 3100 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For compounds like this compound, the spectrum is typically characterized by multiple absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the amino group. nih.gov

The UV-Vis spectrum of chlorophenoxy derivatives often displays multiple absorption bands. Weaker bands in the 270–300 nm range are characteristic of π → π* and n → π* transitions of the substituted benzene (B151609) ring, while a stronger absorption band is typically found below 240 nm, also related to the aromatic system. nih.govresearchgate.net The presence of the aminopyridine moiety also contributes significantly to the electronic spectrum. The absorption spectra of aminopyridines are formed by several electronic transitions of varying nature and intensity. researchgate.net The interaction between the chlorophenoxy and aminopyridine chromophores will influence the exact position and intensity of these absorption maxima. Studies on related pyrazoline derivatives containing both chlorophenyl and pyridine moieties show complex UV-Vis spectra that are analyzed with the aid of time-dependent DFT (TD-DFT) calculations to assign the specific electronic transitions. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | References |

| π → π | Pyridine and Phenyl Rings | < 240 (strong), 270-300 (weaker) | nih.gov |

| n → π | Amino Group, Ether Oxygen | 270 - 300 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For derivatives of 2-aminopyridine, X-ray diffraction studies reveal key structural parameters. For instance, in a chiral secondary amine containing a 4-chlorophenyl and a pyridin-2-yl group, the crystal structure was fully characterized, providing detailed bond lengths and angles. mdpi.com Similarly, the crystal structure of a pyrazole (B372694) derivative with a 4-chlorophenoxy group has been determined, showing the relative orientations of the different ring systems. slideshare.net In another related structure, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the benzene and pyridazine (B1198779) rings were found not to be coplanar. growingscience.com

These studies also reveal intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal lattice. nih.govresearchgate.net The conformational analysis derived from X-ray crystallography is crucial for understanding structure-activity relationships.

Table 3: Illustrative Crystallographic Data for a Related Substituted Pyridine Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 3.817(3) | growingscience.com |

| b (Å) | 13.533(10) | growingscience.com |

| c (Å) | 19.607(15) | growingscience.com |

| β (°) | 93.401(10) | growingscience.com |

| Z | 4 | growingscience.com |

| Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a structurally related compound. |

Advanced Spectroscopic Techniques for Elucidating Specific Properties

Beyond the core techniques, several advanced spectroscopic methods can be employed to investigate specific properties of this compound and its derivatives.

Raman Spectroscopy: This technique is complementary to IR spectroscopy, providing information about molecular vibrations. nih.gov For pyridine and its derivatives, Raman spectroscopy is particularly useful for studying the ring breathing modes and other vibrations that may be weak in the IR spectrum. nih.govresearchgate.netresearchgate.net It is a valuable tool for the vibrational analysis of the molecular backbone.

Chiroptical Methods for Chiral Derivatives: If chiral derivatives of this compound are synthesized, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become essential. numberanalytics.comacs.orgresearchgate.net These methods measure the differential absorption of left- and right-circularly polarized light and are powerful tools for determining the absolute configuration and studying the solution-state conformation of chiral molecules. numberanalytics.comacs.orgrsc.org Theoretical models are often used to correlate the observed chiroptical spectra with specific molecular structures. rsc.org

Computational Chemistry and Theoretical Investigations of 5 4 Chlorophenoxy Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-(benzyloxy)pyridin-2-amine, these theoretical studies, complemented by experimental data, provide a detailed picture of its three-dimensional structure and electronic characteristics.

Geometry Optimization and Conformational Analysis

The geometry of 3-(benzyloxy)pyridin-2-amine has been determined experimentally through X-ray crystallography. researchgate.net These experimental findings serve as a benchmark for computational geometry optimization studies, which are typically performed using Density Functional Theory (DFT) methods.

The crystal structure reveals that the molecule is not planar, with a significant dihedral angle of 35.94(12)° between the pyridine (B92270) and the benzene (B151609) rings. researchgate.net This twisted conformation is a key feature of its three-dimensional structure. In the solid state, the molecules form dimers through intermolecular hydrogen bonds. Specifically, a pair of N—H···N hydrogen bonds links two centrosymmetrically related molecules, creating a distinct R22(8) ring motif. researchgate.net Additionally, an intramolecular N—H···O hydrogen bond is observed, which likely contributes to the conformational stability of the molecule. researchgate.net

Computational geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would aim to reproduce these experimental bond lengths, bond angles, and dihedral angles. The close agreement between calculated and experimental parameters validates the computational model, which can then be used to explore other properties.

Table 1: Selected Crystallographic Data for 3-(Benzyloxy)pyridin-2-amine

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.852 (3) |

| b (Å) | 7.4068 (15) |

| c (Å) | 22.561 (4) |

| V (ų) | 2147.6 (8) |

| Z | 8 |

| Dihedral Angle (Pyridine-Benzene) | 35.94 (12)° |

| Data sourced from Acta Crystallographica Section E, 2008. researchgate.net |

Analysis of Electronic Distribution (HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For a molecule like 3-(benzyloxy)pyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be distributed across the pyridine and benzyl (B1604629) moieties. A small HOMO-LUMO gap would suggest that the molecule is more reactive and polarizable.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, are a powerful tool for structure elucidation. For 3-(benzyloxy)pyridin-2-amine, these calculations would predict the chemical shifts for each unique proton and carbon atom, which could be compared to experimentally obtained spectra to confirm assignments.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. While experimental IR data for similar compounds exists, specific computational studies for 3-(benzyloxy)pyridin-2-amine are not available. Such a study would involve calculating the harmonic vibrational frequencies and comparing the scaled theoretical spectrum with an experimental one. This comparison helps in the assignment of vibrational bands to specific functional groups, such as the N-H stretching of the amine, C=N and C=C stretching of the pyridine ring, and the C-O-C stretching of the ether linkage.

Electronic Transitions: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions between molecular orbitals. For 3-(benzyloxy)pyridin-2-amine, TD-DFT calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions could then be correlated with experimental UV-Vis spectra.

Reaction Mechanism Studies and Transition State Characterization

Detailed computational studies on the reaction mechanisms involving 3-(benzyloxy)pyridin-2-amine, including the elucidation of reaction pathways and the characterization of transition states, are not available in the reviewed literature. Such studies would be valuable for understanding its reactivity in various chemical transformations.

Computational Elucidation of Reaction Pathways

Theoretical investigations could map out the potential energy surface for reactions involving 3-(benzyloxy)pyridin-2-amine. This would involve identifying the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate. For instance, the synthesis of this compound or its participation in further reactions could be modeled to understand the step-by-step mechanism at a molecular level.

Energy Profiles and Kinetic Parameters of Transformations

By calculating the energies of the stationary points along a reaction pathway, a detailed energy profile can be constructed. This profile would reveal the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. From the transition state theory, it is also possible to compute important kinetic parameters, such as rate constants, which are crucial for predicting the feasibility and outcome of a chemical reaction under different conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 5-(4-Chlorophenoxy)pyridin-2-amine, MD simulations can elucidate its conformational flexibility and the nature of its interactions with its environment, such as a solvent or a biological target.

The flexibility of the molecule is largely dictated by the rotational freedom around the ether linkage between the pyridine and chlorophenoxy rings, as well as the orientation of the 2-amino group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

MD simulations, often integrated with methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PBSA/GBSA), can provide detailed information on the stability and binding affinity of a compound within a protein's active site. nih.gov By simulating the compound-protein complex, researchers can analyze the intricate network of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding. For instance, the 2-amino group of this compound is a potential hydrogen bond donor, while the chlorophenoxy and pyridine rings can engage in hydrophobic and π-stacking interactions.

Table 1: Illustrative Torsional Angle Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Average Angle (degrees) | Standard Deviation | Key Conformations Observed |

| C4(Py)-O-C1(Ph)-C2(Ph) | 125.4 | 15.2 | Planar and twisted |

| C5(Py)-C4(Py)-O-C1(Ph) | -95.8 | 20.5 | gauche and anti |

| N(Amine)-C2(Py)-C3(Py)-C4(Py) | 178.9 | 5.1 | Largely planar with pyridine ring |

Note: This data is illustrative and represents the type of information that would be generated from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, QSAR can be instrumental in designing a library of derivatives with potentially enhanced activity.

A QSAR study begins with a dataset of analogous compounds with known biological activities. For instance, a study on substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases developed robust QSAR models. nih.gov Such models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

By correlating these descriptors with activity, a mathematical model is built. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound. For example, a QSAR model might suggest that increasing the electron-withdrawing nature of the substituent on the phenoxy ring could enhance activity. The statistical validity of these models is crucial, often assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govnih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Aminopyridine Analogs

| Descriptor | Description | Importance in Model |

| LogP | Lipophilicity | High |

| Dipole Moment | Polarity | Medium |

| HOMO Energy | Electron-donating ability | Medium |

| Molecular Weight | Size | Low |

Note: This table is illustrative. The actual descriptors and their importance would depend on the specific biological activity being modeled.

Applications of Density Functional Theory (DFT) in Understanding Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for understanding the intrinsic reactivity of a molecule like this compound.

DFT calculations can determine a range of electronic properties, or "reactivity descriptors." These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tjnpr.org A smaller gap suggests the molecule is more reactive.

Furthermore, DFT can be used to calculate the distribution of electron density across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is often visualized using molecular electrostatic potential (MEP) maps. For this compound, the nitrogen atoms of the pyridine ring and the amino group are expected to be nucleophilic centers. The analysis of Fukui functions and dual descriptors can pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. scirp.org This information is invaluable for predicting the outcomes of chemical reactions and understanding metabolic pathways. Studies on substituted pyridines have shown that DFT can effectively predict their nucleophilicity based on such calculations. ias.ac.in

Table 3: Illustrative DFT-Calculated Reactivity Descriptors

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate kinetic stability |

| Electronegativity (χ) | 3.5 eV | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

Note: These values are hypothetical and serve to illustrate the output of DFT calculations.

Chemoinformatics and Virtual Screening Approaches for this compound Analogs

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. When combined with virtual screening, it becomes a powerful engine for drug discovery. Virtual screening is the process of using a computer to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein. nih.govnih.gov

Starting with this compound as a lead structure, a virtual library of analogs can be generated by systematically modifying its different parts (e.g., changing the substituent on the phenoxy ring, altering the position of the amino group). This library can then be subjected to a virtual screening cascade.

The process often begins with filtering based on physicochemical properties (e.g., Lipinski's rule of five) to select for "drug-like" molecules. This is followed by docking simulations, where each compound in the virtual library is computationally placed into the binding site of a target protein to estimate its binding affinity. nih.gov This structure-based approach helps prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov This methodology significantly reduces the time and cost associated with the early stages of drug discovery. nih.gov Recent advancements have even integrated deep learning models into virtual screening pipelines to predict antibacterial activity and discover novel scaffolds from billions of compounds. biorxiv.orgbiorxiv.org

Applications in Advanced Organic Synthesis and Materials Science Research

5-(4-Chlorophenoxy)pyridin-2-amine as a Versatile Synthetic Building Block

In the field of organic and medicinal chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure through reliable chemical reactions. enamine.netlifechemicals.com These compounds serve as the fundamental pieces for constructing novel molecules with desired properties. minakem.com this compound fits this description perfectly. Its structure contains multiple reactive sites: the amino group, the pyridine (B92270) nitrogen, and the aromatic rings, which can be targeted for various chemical transformations.

Chemical suppliers and contract research organizations offer a vast array of such building blocks, categorized by their functional groups (e.g., primary amines, pyridines, carboxylic acids), to support drug discovery and material science programs. enamine.netalfa-chemistry.com The utility of this compound lies in its bifunctional nature—the nucleophilic amino group can readily participate in reactions like amidation or condensation, while the pyridine ring can be involved in metal-catalyzed cross-coupling reactions or quaternization. This versatility allows chemists to use it as a scaffold, systematically adding other molecular fragments to explore chemical space and optimize the properties of the final compound, such as biological activity or material characteristics. lifechemicals.com

Role in the Synthesis of Heterocyclic Scaffolds of Research Interest

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry. The pyridine ring is a core component of many pharmaceuticals. This compound serves as an excellent starting point for the synthesis of more elaborate fused heterocyclic systems.

One of the most common synthetic strategies for creating fused heterocycles is the condensation of a diamine with a carbonyl compound. nih.gov The 2-aminopyridine (B139424) moiety in the title compound is a key precursor to 2,3-diaminopyridines. Following the reduction of a nitro group introduced at the 3-position, the resulting diamine can undergo cyclocondensation with aldehydes to form imidazo[4,5-b]pyridine scaffolds. nih.gov These scaffolds are of significant interest for their wide range of biological activities. nih.gov

Furthermore, the reactive nature of aminopyridines allows their participation in multicomponent reactions, which are highly efficient processes that form complex products in a single step. researchgate.net For instance, substituted aminopyridines can react with other components like salicylaldehydes and active methylene (B1212753) compounds to generate complex fused systems such as chromeno[2,3-b]pyridines, which are valued in both medicinal and materials chemistry. researchgate.netresearchgate.net The specific substitution pattern of this compound influences the electronic properties and reactivity of the molecule, guiding the outcome of these complex synthetic transformations.

| Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold | Research Interest | Reference |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Cyclocondensation with aldehydes | Imidazo[4,5-b]pyridine | Anticancer agents, therapeutic agents for dysferlinopathies | nih.gov |

| Aminopyridine | Multicomponent reaction with salicylaldehydes | Chromeno[2,3-b]pyridine | Medicinal chemistry, materials chemistry | researchgate.net |

| 2-Amino-4-chloropyrimidine | Nucleophilic substitution | Substituted Pyrimidines | Anticancer agents, kinase inhibitors | nih.gov |

Integration into Polymer Architectures and Macromolecular Design

Based on a review of available scientific literature, the direct integration of this compound into polymer backbones or as a key component in macromolecular design is not a widely documented area of research. While monomers containing pyridine or amine functionalities are used in polymer science, specific studies detailing the polymerization of this particular compound were not identified.

Participation in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The molecular structure of this compound possesses several features that make it a prime candidate for participating in such assemblies.

The combination of a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) allows for the formation of predictable intermolecular connections. nih.gov For example, the amino-pyridine motif can reliably form hydrogen-bonded synthons with molecules like carboxylic acids. nih.gov Furthermore, the chlorine atom on the phenoxy ring can act as a halogen bond donor, interacting with Lewis basic sites like a pyridine nitrogen or an oxygen atom, to organize molecules into extended one- or two-dimensional networks. nih.gov The interplay between these different non-covalent forces can be used to construct complex, well-ordered solid-state architectures. nih.gov Additionally, the aromatic rings in the structure can participate in π-π stacking interactions, which further stabilize the crystalline packing, as observed in related heterocyclic structures. nih.gov

Precursor for Functional Materials with Tunable Properties

The development of new functional materials with specific electronic, optical, or magnetic properties is a major goal of materials science. The properties of these materials are intrinsically linked to the molecular structure of their constituent components. This compound can serve as a precursor for such materials.

Heterocyclic systems derived from aminopyridines, such as chromeno[2,3-b]pyridines, are noted for their applications in materials chemistry. researchgate.net The extended π-conjugated system in these molecules can give rise to interesting photophysical properties. Moreover, molecules containing triarylamine cores, which are structurally related to the diphenyl ether moiety in the title compound, are well-known for their redox activity. researchgate.net Oxidation of the central nitrogen atom can generate stable radical cations, a property that is exploited in the design of electroactive materials for applications in electronics and spintronics. By incorporating this compound into larger conjugated systems, it is possible to create materials whose properties can be tuned by altering the electronic character of the substituents.

Contributions to Ligand Design for Catalysis

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Pyridine-containing molecules are among the most important classes of ligands in coordination chemistry. The 2-aminopyridine fragment of this compound can act as a bidentate 'N,N' donor, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen.

Ligands such as tris(2-pyridylmethyl)amine (B178826) (TPA) and 2,6-bis(imino)pyridine (BIP) form highly active catalysts with metals like iron for reactions such as oxidation and olefin oligomerization. visnav.inresearchgate.net The design of these ligands often involves modifying the substituents on the pyridine rings to modulate the electronic and steric environment of the metal center. visnav.in The 4-chlorophenoxy group in this compound would act as an electron-withdrawing substituent, which could significantly influence the redox potential of the metal complex and, consequently, its catalytic behavior. This makes the compound a potentially valuable component in the synthesis of new ligands for developing novel and more efficient homogeneous catalysts.

Emerging Research Trends and Future Perspectives for 5 4 Chlorophenoxy Pyridin 2 Amine

Exploration of Novel and Efficient Synthetic Methodologies

The classical synthesis of diaryl ethers and substituted pyridines often involves multi-step processes with potentially harsh conditions, leading to challenges in yield and sustainability. The future of synthesizing 5-(4-Chlorophenoxy)pyridin-2-amine lies in the adoption of more sophisticated and efficient methodologies. Research is trending towards processes that offer higher atom economy, reduced waste, and milder reaction conditions.

Key areas of exploration include:

Direct C-H Arylation: Moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H arylation of a pyridine (B92270) precursor with a chlorophenol derivative represents a more atom-economical approach.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative to conventional reagents. An electrochemical approach could facilitate the formation of the diaryl ether bond under mild conditions, avoiding the need for stoichiometric oxidants or reductants. scitechdaily.com For instance, recent breakthroughs have demonstrated the use of electrochemical techniques for precise single-carbon insertion into aromatic rings, a strategy that could be adapted for building complex pyridine systems. scitechdaily.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. The synthesis of this compound could be significantly optimized using a flow chemistry setup.

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Ullmann Condensation) | Emerging Methodologies (e.g., Flow-Based C-H Arylation) |

|---|---|---|

| Catalyst | Typically copper-based, often requiring high loadings. | Palladium or other transition metal catalysts at lower loadings. |

| Conditions | High temperatures, often requiring strong bases. | Milder temperatures and conditions. |

| Atom Economy | Moderate; requires pre-functionalized substrates. | High; utilizes direct C-H bond functionalization. |

| Scalability | Challenging due to batch processing and safety concerns. | Readily scalable with superior safety and consistency. |

| Waste Generation | Generates significant metallic and solvent waste. | Reduced solvent usage and catalyst loading minimizes waste. |

Discovery of Unexplored Derivatization Pathways and Functionalization Strategies

The this compound scaffold possesses multiple reactive sites, offering rich potential for derivatization to fine-tune its chemical and physical properties. Future research will focus on moving beyond simple modifications to explore complex and site-selective functionalization.

Amino Group Functionalization: While N-alkylation and acylation are standard, future work will likely explore more complex couplings to introduce diverse functionalities, such as linking to other pharmacophores or polymer backbones.

Pyridine Ring Editing: Techniques for late-stage functionalization are a major trend. This could involve selective C-H activation at the C-3, C-4, or C-6 positions of the pyridine ring to install new substituents, radically altering the molecule's electronic and steric profile. Novel methods for achieving site-selective molecular editing of aromatic rings are expanding the synthetic toolkit. scitechdaily.com

Chlorophenyl Ring Modification: The chloro-substituent serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to replace the chlorine with aryl, alkyl, or alkynyl groups. Furthermore, the phenyl ring itself is open to electrophilic aromatic substitution, although the directing effects of the existing substituents must be carefully considered.

Table 2: Potential Derivatization Strategies and Target Properties

| Reaction Site | Derivatization Reaction | Potential Functional Group | Targeted Property Modification |

|---|---|---|---|

| 2-Amino Group | Amide Coupling | Carboxamides, sulfonamides | Altered solubility, hydrogen bonding capability, biological target interaction. |

| Pyridine N | N-Oxidation | Pyridine N-oxide | Modified electronic properties, new vector for functionalization. researchgate.net |

| Pyridine C-H | Direct Arylation | (Hetero)aryl groups | Extended conjugation, modified photophysical properties, steric bulk. |

| 4-Chloro Group | Suzuki Coupling | Phenyl, Pyridyl | Enhanced biological activity, altered molecular shape. beilstein-journals.org |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and control. The application of advanced in-situ spectroscopic techniques allows researchers to monitor reactions in real-time, providing a wealth of data that is impossible to obtain from traditional offline analysis.

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the consumption of reactants and the formation of intermediates and products in real-time by monitoring characteristic bond vibrations. This is invaluable for optimizing reaction times and identifying potential bottlenecks or side reactions.

In-situ NMR Spectroscopy: By placing an NMR probe directly in the reaction vessel, researchers can obtain detailed structural information about all species present in the reaction mixture as it evolves, offering unparalleled mechanistic insight.

Process Analytical Technology (PAT): The integration of these in-situ techniques into a PAT framework enables automated reaction monitoring and control, ensuring reproducibility and efficiency, particularly in flow chemistry setups. Studies increasingly use in-situ spectroscopy to support proposed reaction mechanisms, for instance, to identify transient species like radical cation intermediates. scitechdaily.com

Table 3: Application of In-Situ Spectroscopy to Synthesis Monitoring

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| In-situ FTIR | Real-time concentration of functional groups. | Monitoring the disappearance of the N-H stretch of the amine and the appearance of the C=O stretch during an acylation reaction. |

| In-situ Raman | Tracking changes in conjugated systems and skeletal vibrations. | Observing the formation of the diaryl ether linkage and changes to the pyridine ring system during synthesis. |

| In-situ NMR | Detailed structural information and quantification of species. | Identifying and characterizing transient intermediates in a multi-step synthesis, confirming regioselectivity in real-time. |

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by dramatically accelerating the discovery and optimization process. nih.gov For a molecule like this compound, these computational tools offer several exciting future avenues.

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of novel, hypothetical derivatives. This includes predicting biological activity (e.g., kinase inhibition), material properties (e.g., bandgap, photostability), and physicochemical properties (e.g., solubility, toxicity). nih.govacs.org

Generative Models: AI can be used for de novo molecular design. acs.org By using a generative model, researchers can create novel molecular structures based on the this compound scaffold that are optimized for a desired property profile.

Synthesis Planning: Retrosynthesis AI programs can analyze a target molecule and propose viable synthetic routes, saving chemists significant time in the planning phase. bohrium.com These tools can also help optimize reaction conditions by predicting the outcome based on vast datasets of published reactions.

Closed-Loop Discovery: The ultimate integration involves creating a "self-driving laboratory" where AI algorithms design new molecules, predict their properties, plan their synthesis, and control robotic systems to execute the experiments, with the results feeding back into the AI to refine the next cycle. utoronto.ca

Table 4: Role of AI/ML in the Research Pipeline

| AI/ML Application | Function | Example for this compound |

|---|---|---|

| Predictive QSAR | Predicts biological activity from structure. | Screening a virtual library of 10,000 derivatives to identify candidates with high predicted potency against a specific cancer cell line. |

| Generative Adversarial Networks (GANs) | Designs novel molecules with desired properties. | Generating new structures based on the core scaffold that are predicted to have optimal photostability for electronics applications. utoronto.ca |

| Reinforcement Learning | Optimizes multi-objective problems. | Balancing therapeutic potency against predicted off-target effects to design a safer, more effective drug candidate. acs.org |

| Retrosynthesis Software | Proposes synthetic routes to target molecules. | Identifying the most efficient and cost-effective pathway to synthesize a novel, complex derivative for experimental validation. |

Potential for Interdisciplinary Research in Materials Science and Chemical Biology